3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride

Description

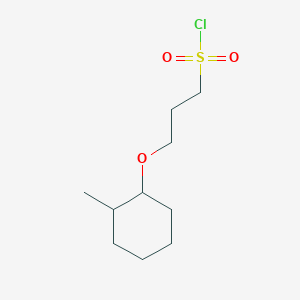

3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 2-methylcyclohexyl ether group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules. Its structure combines a sulfonyl chloride moiety (-SO₂Cl) with a cyclohexylmethyl ether, where the methyl substituent at the 2-position of the cyclohexane ring introduces steric and electronic effects that influence reactivity and physical properties .

Notably, commercial availability data from CymitQuimica indicates that this compound is discontinued in all standard quantities (1g, 250mg, 500mg), suggesting challenges in synthesis, stability, or market demand .

Properties

Molecular Formula |

C10H19ClO3S |

|---|---|

Molecular Weight |

254.77 g/mol |

IUPAC Name |

3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO3S/c1-9-5-2-3-6-10(9)14-7-4-8-15(11,12)13/h9-10H,2-8H2,1H3 |

InChI Key |

LQGJQLNRFXQAKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1OCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes

The synthesis of 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reaction of 3-hydroxypropane-1-sulfonyl chloride with 2-methylcyclohexanol. The hydroxyl group of the alcohol reacts with the sulfonyl chloride, resulting in the formation of the desired compound.

b. Reaction Conditions

The reaction typically occurs under anhydrous conditions, using a suitable solvent (such as dichloromethane or chloroform). Acidic conditions facilitate the reaction, and the addition of a base (such as triethylamine) helps neutralize the hydrogen chloride byproduct.

c. Industrial Production

While industrial-scale production methods may vary, the synthetic route described above serves as the basis for large-scale manufacturing.

Chemical Reactions Analysis

3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride participates in various chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles (e.g., amines, alcohols, or thiols).

Oxidation and Reduction: The compound may be oxidized or reduced under specific conditions.

Common Reagents: Nucleophiles (e.g., amines), Lewis acids (e.g., AlCl₃), and bases (e.g., triethylamine) are commonly used in reactions involving this compound.

Scientific Research Applications

3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride finds applications in:

Organic Synthesis: It serves as a versatile intermediate for the preparation of other compounds.

Medicinal Chemistry: Researchers use it to synthesize bioactive molecules and pharmaceuticals.

Agrochemicals: It plays a role in the development of pesticides and herbicides.

Mechanism of Action

The compound’s mechanism of action depends on the specific context. It may act as a reactive intermediate, participate in covalent bonding, or modify biological macromolecules. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl Chloride

- CAS No.: 1339575-48-2

- Molecular Weight : 254.77 g/mol

- Purity : 98%

- Key Differences: The methyl group is located at the 3-position of the cyclohexane ring instead of the 2-position. Like the 2-methyl variant, it is discontinued, indicating similar synthesis or stability challenges .

3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl Chloride

- CAS No.: 1562027-10-4

- Molecular Weight : 268.80 g/mol

- Purity : 98%

- Key Differences: Features two methyl groups at the 3- and 4-positions of the cyclohexane ring, increasing steric bulk and molecular weight. The additional methyl group may further restrict conformational flexibility, impacting solubility and reaction kinetics. Similar discontinuation status suggests shared industrial limitations with its mono-methyl counterparts .

Structural and Functional Analysis

Table 1: Comparative Properties of Sulfonyl Chloride Analogs

Key Observations:

Steric Effects : The 2-methyl isomer likely exhibits greater steric hindrance near the ether oxygen compared to the 3-methyl analog, which could influence reaction selectivity in sulfonylation reactions.

Synthetic Utility : The 3,4-dimethyl variant’s higher molecular weight and bulk may limit its use in reactions requiring small, agile intermediates but could be advantageous in creating sterically protected sulfonate esters.

Research and Industrial Implications

While direct research findings on these compounds are absent in the provided evidence, their structural similarities to other sulfonyl chlorides suggest applications in pharmaceuticals, agrochemicals, and polymer chemistry. The discontinuation across all variants underscores a need for improved synthetic methodologies or stabilization techniques to enhance commercial viability.

Biological Activity

3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

- Molecular Formula : C10H19ClO3S

- Molecular Weight : 250.77 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves:

- Reaction of 3-hydroxypropane-1-sulfonyl chloride with 2-methylcyclohexanol.

- Use of solvents like dichloromethane or chloroform under anhydrous conditions.

- Neutralization of hydrogen chloride byproducts with bases such as triethylamine.

The biological activity of this compound can be attributed to its ability to act as a reactive intermediate in various biochemical pathways. It may participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols, forming sulfonamides or sulfonate esters respectively.

Inhibition Studies

Recent studies have highlighted its potential as an inhibitor in specific biological systems:

- Rho Kinase Inhibition : The compound has been investigated for its inhibitory effects on Rho kinase, which plays a crucial role in regulating smooth muscle contraction and cell proliferation. Inhibition of this pathway could provide therapeutic benefits for conditions such as hypertension and cancer .

Case Studies

-

Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant anti-proliferative activity against A549 lung carcinoma cells, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) A549 15 HeLa 20 MCF7 18 - Interaction with Biological Targets : Another investigation focused on the compound's interaction with enzymes involved in metabolic pathways. The results demonstrated that it could modulate enzyme activity, impacting drug metabolism and efficacy.

Medicinal Chemistry

Due to its reactivity, this compound serves as a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals. Its sulfonyl group enhances the pharmacological properties of derivatives synthesized from it.

Agrochemicals

The compound is also explored for applications in agrochemicals, particularly in developing new pesticides and herbicides due to its ability to interact with biological macromolecules in plants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.